3-(2-Iodophenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Iodophenyl)butanoic acid is an organic compound with the molecular formula C10H11IO2 and a molecular weight of 290.102 g/mol . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a butanoic acid chain. It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
The synthesis of 3-(2-Iodophenyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of organolithium reagents followed by treatment with borate to yield the intermediate boronate, which is then converted to the desired product through an acidic work-up
Analyse Chemischer Reaktionen
3-(2-Iodophenyl)butanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and organolithium compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Iodophenyl)butanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Iodophenyl)butanoic acid involves its reactivity due to the presence of the iodine atom and the carboxylic acid group. The iodine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can undergo nucleophilic attacks . These reactions enable the compound to form various intermediates and products, which can interact with molecular targets and pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
3-(2-Iodophenyl)butanoic acid can be compared with other similar compounds such as:
3-(4-Iodophenyl)butanoic acid: Similar structure but with the iodine atom at the para position.
3-(4-Bromophenyl)butanoic acid: Contains a bromine atom instead of iodine.
3-(4-Methoxyphenyl)butanoic acid: Features a methoxy group instead of a halogen.
The uniqueness of this compound lies in the position of the iodine atom and its specific reactivity, which can influence the outcome of chemical reactions and its applications in research.
Eigenschaften
CAS-Nummer |
33994-45-5 |
---|---|
Molekularformel |
C10H11IO2 |
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
3-(2-iodophenyl)butanoic acid |
InChI |
InChI=1S/C10H11IO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
BGYLABALGVZIFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.